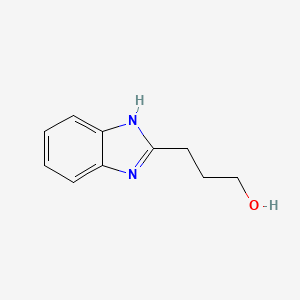

2-(3-Hydroxypropyl)benzimidazole

Description

Significance of Benzimidazole (B57391) Scaffolds in Medicinal Chemistry and Materials Science

The benzimidazole nucleus, formed by the fusion of a benzene and an imidazole (B134444) ring, is a structural motif of immense importance. In medicinal chemistry, it is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. This versatility has led to the development of numerous drugs with diverse therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. srrjournals.comresearchgate.net The structural similarity of the benzimidazole core to naturally occurring purine bases allows it to readily interact with biomolecules. srrjournals.comresearchgate.net

In the realm of materials science, the benzimidazole scaffold is prized for its thermal stability, chemical resistance, and ability to participate in the formation of coordination complexes and polymers. The nitrogen atoms in the imidazole ring can act as ligands, binding to metal ions to create metal-organic frameworks (MOFs) and coordination polymers with tailored electronic, optical, and catalytic properties.

Historical Context and Evolution of Research on 2-Substituted Benzimidazoles

The exploration of benzimidazole and its derivatives dates back over a century. Early research focused on the synthesis and basic characterization of these compounds. A significant milestone in the history of 2-substituted benzimidazoles was the discovery of their broad spectrum of biological activities. The condensation of o-phenylenediamine (B120857) with various carboxylic acids or aldehydes has been a classical and widely used method for the synthesis of these compounds. srrjournals.com Over the years, synthetic methodologies have evolved to become more efficient and environmentally friendly. researchgate.net The introduction of a substituent at the 2-position of the benzimidazole ring was found to be crucial for modulating the compound's biological activity, leading to extensive research into the structure-activity relationships of this class of molecules.

Overview of Key Research Domains for 2-(3-Hydroxypropyl)benzimidazole

Current research on this compound is concentrated in two primary domains: medicinal chemistry and materials science. In medicinal chemistry, its potential as an antibacterial and anticancer agent is being investigated. The hydroxyl group in its structure offers a site for further modification to enhance its therapeutic properties. In materials science, its ability to act as a ligand for the formation of coordination compounds is a key area of interest. The synthesis and characterization of metal complexes with this compound are being explored for their potential applications in catalysis and as advanced materials with unique properties.

A notable study by Rakhmonova et al. (2022) provided a detailed analysis of the molecular and crystal structure of this compound, which is crucial for understanding its chemical behavior and potential interactions. The compound was synthesized by reacting 1,2-phenylenediamine with γ-hydroxybutyric acid. This research also highlighted its potential as a ligand for complexation with metals.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(1H-benzimidazol-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-7-3-6-10-11-8-4-1-2-5-9(8)12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFSGSFSOWEIGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178777 | |

| Record name | 2-Benzimidazolepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2403-66-9 | |

| Record name | 1H-Benzimidazole-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2403-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzimidazolepropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzimidazolepropanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzimidazolepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxypropyl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZIMIDAZOLEPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LZ4PT9DUU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 3 Hydroxypropyl Benzimidazole

Established Synthetic Routes to the 2-Alkylbenzimidazole Core Structure

The synthesis of the 2-alkylbenzimidazole core is a well-established area of organic chemistry, with several reliable methods available. The most common approach involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. This reaction, often referred to as the Phillips-Ladenburg synthesis, is widely applicable and can be performed under various conditions. semanticscholar.org

Another prevalent method is the reaction of o-phenylenediamine with aldehydes, followed by an oxidative cyclization. organic-chemistry.orgrsc.org This one-pot procedure is efficient and can be carried out at room temperature using various oxidizing agents. organic-chemistry.org Furthermore, the use of catalysts such as ammonium (B1175870) chloride can facilitate the condensation of o-phenylenediamines with carboxylic acids or aldehydes, often leading to high yields. semanticscholar.orgnih.gov Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields of 2-substituted benzimidazoles. organic-chemistry.org

Specific Synthesis Protocols for 2-(3-Hydroxypropyl)benzimidazole

Condensation Reactions Utilizing ortho-Phenylenediamine Precursors

The most direct synthesis of this compound involves the condensation of o-phenylenediamine with γ-butyrolactone or 4-hydroxybutanoic acid. A typical procedure involves heating a mixture of o-phenylenediamine and the acidic component, often in the presence of a strong acid like hydrochloric acid or polyphosphoric acid, to drive the cyclodehydration. nih.govresearchgate.net

In a specific reported synthesis, o-phenylenediamine was dissolved in 4 M hydrochloric acid and heated to 373 K. nih.gov Subsequently, γ-hydroxybutyric acid was added, and the mixture was refluxed for 6 hours at 398 K. nih.gov After cooling, the reaction mixture was neutralized with sodium hydroxide (B78521) to precipitate the product, which was then purified by recrystallization from aqueous ethanol (B145695) after treatment with activated carbon. nih.gov

Alternative Synthetic Pathways for this compound

While the direct condensation of o-phenylenediamine with a C4-hydroxy acid derivative is the most common route, alternative strategies can be envisioned. These could involve the initial synthesis of a benzimidazole (B57391) with a different 2-substituent that can be subsequently modified to the desired 3-hydroxypropyl chain. However, specific examples of such multi-step syntheses for this particular compound are less commonly reported in the literature compared to the direct condensation method.

Derivatization Strategies and Functionalization of this compound

The this compound molecule offers two primary sites for further chemical modification: the nitrogen atoms of the benzimidazole ring and the terminal hydroxyl group of the side chain.

N-Alkylation and Quaternization to Form Benzimidazolium Salts

The nitrogen atoms of the benzimidazole ring can be readily alkylated to form N-substituted derivatives and subsequently quaternized to produce benzimidazolium salts. nih.gov The alkylation can be achieved by reacting the benzimidazole with an alkyl halide in the presence of a base. researchgate.net For instance, N-alkylation has been carried out using alkyl halides in the presence of aqueous sodium hydroxide or potassium carbonate in a suitable solvent like DMF. nih.govresearchgate.net

Quaternization to form benzimidazolium salts is typically achieved by reacting an N-alkylated benzimidazole with another equivalent of an alkylating agent. nih.gov This process often requires more forcing conditions, such as heating the reactants in a solvent like toluene (B28343) or methanol, sometimes under pressure. lew.ro The resulting benzimidazolium salts are a class of ionic liquids and have applications as catalysts and in materials science. nih.gov

Conversion of the Hydroxypropyl Side Chain

The terminal hydroxyl group of the 3-hydroxypropyl side chain is a versatile functional handle that can be transformed into a variety of other functional groups. Standard organic transformations can be applied to this primary alcohol. For example, it can be oxidized to the corresponding aldehyde or carboxylic acid, esterified with various carboxylic acids or their derivatives, or converted to an alkyl halide to facilitate nucleophilic substitution reactions. These modifications allow for the introduction of diverse functionalities, enabling the synthesis of a wide range of new 2-(3-functionalized propyl)benzimidazole derivatives for various applications.

Structural Modifications Leading to Polycyclic Derivatives (e.g., Benzimidazole-Derived Metal-Organic Framework Linkers)

The transformation of this compound into polycyclic derivatives is a critical step in creating rigid and functionalized linkers for the construction of Metal-Organic Frameworks (MOFs). These frameworks are crystalline materials with a porous structure, formed by the coordination of metal ions or clusters with organic ligands. The properties of MOFs are highly dependent on the geometry and functionality of the organic linkers. Therefore, the conversion of the flexible hydroxypropyl chain of this compound into a more rigid, polycyclic system is of paramount importance.

A primary strategy to achieve this transformation involves the intramolecular cyclization of derivatives of this compound. This can be conceptualized through a two-step process: oxidation of the terminal hydroxyl group followed by a cyclization reaction.

Oxidation of the Hydroxyl Group

The initial step involves the oxidation of the primary alcohol of the 3-hydroxypropyl side chain to either an aldehyde or a carboxylic acid. This transformation is crucial as it introduces a reactive carbonyl or carboxyl group that can subsequently participate in a ring-closing reaction with the benzimidazole core. A variety of standard oxidation reagents can be employed for this purpose, with the choice of reagent determining the final oxidation state of the carbon atom.

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | 2-(3-Oxopropyl)benzimidazole (aldehyde) |

| Potassium permanganate (B83412) (KMnO₄) | 2-(2-Carboxyethyl)benzimidazole (carboxylic acid) |

| Jones reagent (CrO₃/H₂SO₄) | 2-(2-Carboxyethyl)benzimidazole (carboxylic acid) |

| This table is interactive. Click on the headers to sort. |

Intramolecular Cyclization Reactions

Once the aldehyde or carboxylic acid derivative is obtained, several classic organic reactions can be utilized to effect the intramolecular cyclization, leading to the formation of a new heterocyclic ring fused to the benzimidazole system.

One such reaction is the Pictet-Spengler reaction . This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. mdpi.com In the context of 2-(3-oxopropyl)benzimidazole, the molecule contains both the requisite nucleophilic nitrogen atom within the imidazole (B134444) ring and an electrophilic aldehyde group, setting the stage for an intramolecular Pictet-Spengler type cyclization. This would lead to the formation of a tetrahydropyrimido[1,2-a]benzimidazole ring system. The reaction is typically carried out in the presence of a protic or Lewis acid catalyst.

Another potential cyclization strategy is the Pinner reaction . The classical Pinner reaction involves the reaction of a nitrile with an alcohol in the presence of an acid to form an imino ester, which can then be further reacted. wikipedia.orgorganic-chemistry.org While not a direct cyclization of the hydroxypropyl chain itself, a modified approach could be envisioned where the hydroxyl group is first converted to a leaving group, followed by nucleophilic attack from a nitrile-containing species that could then participate in a cyclization with the benzimidazole nitrogen.

Furthermore, the synthesis of pyrimido[1,2-a]benzimidazoles from 2-aminobenzimidazole (B67599) and various carbonyl compounds is well-documented. nycu.edu.twasianpubs.org By analogy, the intramolecular condensation of 2-(3-oxopropyl)benzimidazole or the corresponding carboxylic acid derivative could be achieved under thermal or acid-catalyzed conditions to yield the desired polycyclic framework. For instance, the condensation of 2-aminobenzimidazole with β-dicarbonyl compounds is a known route to pyrimido[1,2-a]benzimidazoles. The intramolecular version of this reaction, starting from a suitably functionalized 2-substituted benzimidazole, presents a viable pathway to these fused systems.

The resulting polycyclic benzimidazole derivatives, such as tetrahydropyrimido[1,2-a]benzimidazoles, possess a more rigid and defined geometry compared to the parent this compound. This rigidity is a desirable characteristic for MOF linkers, as it allows for the predictable construction of porous networks. The specific reaction conditions for these cyclizations, including the choice of solvent, temperature, and catalyst, would need to be optimized to achieve high yields of the desired polycyclic product.

| Precursor Compound | Reaction Type | Polycyclic Product |

| 2-(3-Oxopropyl)benzimidazole | Intramolecular Aldol/Mannich | Tetrahydropyrimido[1,2-a]benzimidazol-4-one |

| 2-(2-Carboxyethyl)benzimidazole | Amide formation/Cyclization | Dihydropyrimido[1,2-a]benzimidazole-2,4-dione |

| This table is interactive. Click on the headers to sort. |

Advanced Structural Characterization and Spectroscopic Analysis of 2 3 Hydroxypropyl Benzimidazole

Molecular and Crystal Structure Elucidation via X-ray Diffraction Analysis

X-ray diffraction analysis has been instrumental in determining the precise molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate (B79036) salt, highlighting key conformational differences between the neutral and protonated forms. nih.goviucr.org

In its neutral, crystalline state, the this compound molecule (BIZ) exhibits a specific conformation where the hydroxyalkyl substituent is nearly coplanar with the benzimidazole (B57391) ring system. nih.goviucr.org The torsion angle N2—C7—C8—C9 is reported as 15.3(4)°. nih.goviucr.org Furthermore, the hydroxyalkyl chain adopts an all-trans conformation, as indicated by the C7—C8—C9—C10 and C8—C9—C10—O1 torsion angles of -179.8(3)° and -178.7(3)°, respectively. nih.goviucr.org The crystal system is orthorhombic, with the space group P212121. nih.gov

Upon protonation and formation of the nitrate salt, [2-(3-hydroxypropyl)-1H-benzimidazol-3-ium nitrate (BIZHNO3)], significant conformational changes occur. nih.goviucr.org The hydroxyalkyl substituent rotates to a position nearly orthogonal to the benzimidazole fragment, with the N2—C7—C8—C9 torsion angle changing to 103.1(2)°. nih.goviucr.org The conformation of the side chain also shifts to an ap,sc (antiperiplanar, synclinal) arrangement, characterized by C7—C8—C9—C10 and C8—C9—C10—O1 torsion angles of 179.3(2)° and 62.3(2)°, respectively. nih.goviucr.org This salt crystallizes in the monoclinic system under the space group P21/n. nih.gov

| Parameter | Neutral (BIZ) | Nitrate Salt (BIZHNO3) |

|---|---|---|

| Chemical Formula | C10H12N2O | C10H13N2O+·NO3− |

| Molecular Weight (Mr) | 176.22 | 239.23 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P212121 | P21/n |

| a (Å) | 5.852 (2) | 8.5100 (3) |

| b (Å) | 12.437 (3) | 8.2525 (4) |

| c (Å) | 12.444 (3) | 16.5130 (7) |

| α (°) | 90 | 90 |

| β (°) | 90 | 93.760 (4) |

| γ (°) | 90 | 90 |

| Volume (ų) | 905.7 (4) | 1157.19 (9) |

| Z | 4 | 4 |

Intermolecular Interactions and Crystal Packing Analysis

The stability and packing of the crystal structures are governed by a network of intermolecular forces, which differ notably between the neutral molecule and its nitrate salt. nih.gov

For the nitrate salt, the crystal packing is dominated by a more complex hydrogen-bonding scheme. nih.gov The protonated benzimidazolium cations form centrosymmetric dimers via N—H⋯O hydrogen bonds. nih.govnih.gov These dimers are then bridged by the nitrate anions, creating chains through N—H⋯O, O—H⋯O, and C—H⋯O hydrogen bonds. nih.gov Furthermore, π-π stacking interactions are observed between the imidazole (B134444) rings of adjacent cations, with an intermolecular distance of 3.502(2) Å. nih.gov

Hirshfeld surface analysis provides a powerful tool for the quantitative and qualitative assessment of intermolecular interactions. nih.gov For both the neutral BIZ and its protonated cation, the Hirshfeld surfaces mapped over the normalized contact distance (dnorm) show distinct bright-red spots, indicating the locations of strong hydrogen bond donors and acceptors. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surfaces reveal the relative contributions of different types of intermolecular contacts. nih.gov A comparison of the plots for BIZ and its nitrate salt shows that the hydrogen bonds are stronger in the salt, as evidenced by sharper spikes in the fingerprint plot. nih.gov The analysis also highlights a decrease in the contribution of H⋯H interactions in the nitrate salt structure. nih.goviucr.org This is attributed to the bridging role of the nitrate anions, which increases the distance between the protonated cations. nih.goviucr.org Conversely, the presence of C—H⋯π interactions in the neutral structure is absent in the salt, leading to different contributions of C⋯H/H⋯C contacts. nih.goviucr.org

Protonation Effects on Electronic Structure and Intermolecular Interactions

The act of protonating the nitrogen atom in the imidazole ring induces significant changes in the electronic structure of the this compound molecule. nih.goviucr.org This protonation leads to a considerable delocalization of electron density within the imidazole ring. nih.goviucr.org This electronic redistribution is a key factor driving the observed conformational changes in the hydroxyalkyl side chain. nih.goviucr.org

The altered electronic landscape directly influences the nature and strength of intermolecular interactions. nih.gov As confirmed by Hirshfeld analysis, the formation of the nitrate salt results in variations in these interactions. nih.goviucr.org The bright-red spot on the Hirshfeld surface corresponding to the N1 atom in the neutral molecule is indicative of its high potential to be protonated or to coordinate with a metal ion. nih.gov The subsequent formation of stronger and more complex hydrogen bonding networks in the salt, involving the nitrate counter-ion, demonstrates the profound effect of protonation on the supramolecular assembly of the compound in the solid state. nih.gov

Coordination Chemistry of 2 3 Hydroxypropyl Benzimidazole As a Ligand

Ligand Characteristics and Electron Donating Capabilities

2-(3-Hydroxypropyl)benzimidazole, with the chemical formula C₁₀H₁₂N₂O, is recognized for its capacity to act as a ligand in the formation of metal complexes researchgate.netiucr.orgnih.gov. Its effectiveness as a ligand stems from its electron-donating properties, which are crucial for forming coordination bonds with metal centers researchgate.netiucr.orgnih.gov. The molecule's structural framework, featuring a benzimidazole (B57391) ring system appended with a hydroxypropyl group, provides a versatile platform for coordination.

The ligating ability of this compound is primarily attributed to the lone pair of electrons on the pyridine-type nitrogen atom within the imidazole (B134444) ring. This nitrogen atom serves as a primary electron donor, readily coordinating with metal ions researchgate.netiucr.orgnih.govgeniusjournals.org. Benzimidazole and its derivatives can coordinate with metals through these pyridine-type nitrogen atoms to form stable complexes dergi-fytronix.com.

In addition to the imidazole nitrogen, the oxygen atom of the terminal hydroxyl group (-OH) on the propyl side chain presents another potential coordination site. This allows the molecule to function as either a monodentate or a bidentate ligand.

Monodentate Coordination: In many instances, the ligand coordinates to the metal center solely through the imidazole nitrogen atom geniusjournals.org.

Bidentate Coordination: The ligand can also chelate to a metal center using both the imidazole nitrogen and the hydroxyl oxygen, forming a stable chelate ring. This bidentate behavior is common in various transition metal complexes involving substituted benzimidazoles semanticscholar.orgsapub.org.

The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands in the coordination sphere.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes can be characterized by various physicochemical and spectroscopic techniques to determine their composition and structure.

Methods have been developed for the synthesis of complex compounds of this compound with acetates, chlorides, and nitrates of Cobalt(II), Nickel(II), and Copper(II) geniusjournals.org. Studies involving various benzimidazole derivatives have shown the successful synthesis of complexes with these and other transition metals like Zn(II), Mn(II), and Fe(II) researchgate.netnih.govnih.gov. The characterization of these complexes is often performed using IR spectroscopy and Energy Dispersive X-ray (EDX) analysis to confirm the coordination of the ligand to the metal ion geniusjournals.org. For example, a shift in the C=N stretching vibration in the IR spectrum upon complexation confirms the coordination of the metal to the imidazole nitrogen nih.gov.

Table 1: Examples of Transition Metal Complexes with Benzimidazole-Derived Ligands

| Metal Ion | Ligand | Coordination Mode | Reference |

|---|---|---|---|

| Cu(II) | This compound | Monodentate (N-donor) | geniusjournals.org |

| Co(II) | This compound | Monodentate (N-donor) | geniusjournals.org |

| Ni(II) | This compound | Monodentate (N-donor) | geniusjournals.org |

| Zn(II) | Benzimidazole-derived Schiff base | Bidentate | nih.gov |

Formation of Platinum(II) Complexes

Platinum(II) complexes, particularly those with benzimidazole-based ligands, have been a subject of interest, partly due to the success of platinum-based anticancer drugs like cisplatin benthamdirect.comresearchgate.net. Research has been conducted on the synthesis of platinum(II) complexes and salts involving the this compound framework. This includes 2-(3'-Hydroxypropyl)benzimidazolium hexa- and tetrachloroplatinate salts benthamdirect.comgazi.edu.tr. The synthesis of such complexes often involves reacting a suitable platinum precursor, like K₂[PtCl₄], with the benzimidazole ligand mdpi.com. The resulting Pt(II) complexes typically adopt a square-planar geometry around the central platinum atom mdpi.comrsc.org.

The versatility of this compound as a ligand leads to significant structural diversity in its metal complexes. The primary coordination occurs through the pyridine-type nitrogen atom of the imidazole ring geniusjournals.org.

Depending on the reaction conditions and the metal-to-ligand ratio, different coordination modes can be observed:

Monodentate: The ligand binds to the metal center exclusively through the imidazole nitrogen atom. This is a common coordination mode observed in complexes with Co(II), Ni(II), and Cu(II) salts geniusjournals.org.

Bidentate: The ligand can act as a chelating agent, binding through both the imidazole nitrogen and the hydroxyl oxygen. This forms a more rigid and stable complex structure.

Bridging: In some cases, benzimidazole derivatives can act as bridging ligands, connecting two metal centers to form polynuclear complexes researchgate.net.

The geometry of the final complex is influenced by the coordination number of the metal ion and the nature of the ligands. For instance, four-coordinate Pt(II) complexes are typically square planar, while complexes of Co(II), Ni(II), and Cu(II) can adopt geometries such as tetrahedral, square planar, or octahedral, depending on the coordination of the ligand and other co-ligands or solvent molecules semanticscholar.orgrsc.orgrsc.org.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cobalt(II) acetate |

| Cobalt(II) chloride |

| Cobalt(II) nitrate (B79036) |

| Nickel(II) acetate |

| Nickel(II) chloride |

| Nickel(II) nitrate |

| Copper(II) acetate |

| Copper(II) chloride |

| Copper(II) nitrate |

| 2-(3'-Hydroxypropyl)benzimidazolium hexachloroplatinate |

| 2-(3'-Hydroxypropyl)benzimidazolium tetrachloroplatinate |

| Cisplatin |

Integration of this compound into Metal-Organic Frameworks (MOFs)

The incorporation of functionalized organic ligands into the structure of Metal-Organic Frameworks (MOFs) is a key strategy for tuning their chemical and physical properties. The ligand this compound presents a compelling candidate for the construction of functionalized MOFs, owing to the presence of both a coordinating benzimidazole moiety and a pendant hydroxypropyl group. While the direct synthesis of MOFs using this specific ligand is not extensively documented in peer-reviewed literature, its integration can be envisaged through two primary strategies: direct synthesis with the pre-formed ligand and in situ formation of the ligand during the MOF's synthesis.

In Situ Ligand Formation within MOF Synthesis

The in situ synthesis of organic ligands during the formation of MOFs is an emerging and powerful technique that allows for the creation of complex structures from simpler precursors. This approach can overcome challenges associated with the synthesis, purification, and stability of the desired ligand prior to its incorporation into the framework. In the context of this compound, an in situ synthesis strategy would typically involve the reaction of o-phenylenediamine (B120857) with a suitable three-carbon aldehyde, such as 3-hydroxypropionaldehyde, in the presence of a metal salt under solvothermal conditions.

The proposed reaction involves the condensation of the diamine with the aldehyde, followed by cyclization and aromatization to form the benzimidazole ring. The metal ions present in the reaction mixture would then coordinate with the newly formed ligand to construct the three-dimensional MOF structure. This one-pot synthesis approach is attractive for its efficiency and the potential to generate novel MOF topologies that might not be accessible through conventional synthesis methods.

Several studies have demonstrated the feasibility of in situ formation of benzimidazole-based ligands within MOF structures. For instance, MOFs have been successfully synthesized through the in situ reaction of diamines and aldehydes, leading to the formation of benzimidazole moieties that act as linkers in the final framework. These studies provide a strong precedent for the potential in situ synthesis of MOFs incorporating this compound.

A hypothetical reaction scheme for the in situ formation of a MOF with this compound is presented below:

| Reactants | Conditions | Product |

| o-phenylenediamine | Solvothermal | MOF incorporating this compound |

| 3-hydroxypropionaldehyde | ||

| Metal Salt (e.g., Zn(NO₃)₂·6H₂O) | ||

| Solvent (e.g., DMF) |

Table 1: Hypothetical Reaction for In Situ MOF Synthesis

This table outlines the basic components and conditions for a potential in situ synthesis of a Metal-Organic Framework incorporating the this compound ligand. The specific metal salt, solvent, temperature, and reaction time would need to be optimized to achieve the desired crystalline structure.

It is important to note that the success of such an in situ reaction is dependent on several factors, including the reaction kinetics of ligand formation versus MOF crystallization, the stability of the reactants and the final product under the synthesis conditions, and the potential for side reactions.

Influence of the Hydroxypropyl Group on MOF Cavity Properties

The presence of the hydroxypropyl group within the pores of a MOF is anticipated to have a significant impact on the framework's properties and potential applications. This functional group can introduce a range of effects, primarily through its ability to participate in hydrogen bonding and by altering the polarity of the pore environment.

Enhanced Gas Adsorption and Selectivity: The functionalization of MOF pores with hydroxyl groups has been shown to improve the adsorption capacity and selectivity for certain gases. For example, the presence of -OH groups can lead to stronger interactions with CO₂, a quadrupolar molecule, thereby increasing its uptake. This can be particularly advantageous for applications in carbon capture and storage. The flexibility of the hydroxypropyl chain could also allow for conformational changes that might facilitate selective binding of specific guest molecules.

Creation of Active Sites for Catalysis: The hydroxyl group can serve as a potential active site for catalysis. It can act as a Brønsted acid or base, or it can be further functionalized to introduce other catalytic moieties. The precise positioning of these functional groups within the ordered structure of a MOF can lead to highly selective and efficient catalytic processes.

The potential effects of the hydroxypropyl group on MOF cavity properties are summarized in the table below:

| Property | Influence of Hydroxypropyl Group | Potential Application |

| Pore Polarity | Increased polarity | Selective adsorption of polar molecules |

| Gas Adsorption | Enhanced affinity for polarizable gases (e.g., CO₂) | Carbon capture and gas separation |

| Guest Interactions | Potential for hydrogen bonding with guest molecules | Drug delivery, sensing |

| Catalysis | Can act as a Brønsted acid/base or be functionalized | Heterogeneous catalysis |

| Framework Flexibility | May introduce conformational flexibility | Stimuli-responsive materials |

Table 2: Potential Influence of the Hydroxypropyl Group on MOF Properties

This table summarizes the expected impact of incorporating a hydroxypropyl functional group into the cavities of a Metal-Organic Framework. These modifications can lead to a range of enhanced properties and new potential applications for the material.

Biological Activities and Pharmacological Investigations of 2 3 Hydroxypropyl Benzimidazole and Its Derivatives

Antimicrobial Properties and Mechanisms of Action

Benzimidazole (B57391) derivatives are renowned for their broad-spectrum antimicrobial capabilities, targeting bacteria, fungi, viruses, and parasites. nih.gov Their mechanisms of action are diverse, often involving the inhibition of essential cellular processes such as nucleic acid synthesis, protein function, and cell wall maintenance. nih.gov

Derivatives of benzimidazole have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. saudijournals.com The antibacterial action is often linked to the inhibition of crucial bacterial enzymes like DNA gyrase, which disrupts DNA synthesis and leads to cell death. nih.gov

Research has shown that the substitution pattern on the benzimidazole ring significantly influences antibacterial potency. For instance, certain 2-substituted benzimidazole derivatives have shown considerable activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. saudijournals.com Hybrid molecules, where the benzimidazole scaffold is combined with other heterocyclic rings like pyrazole (B372694) or triazole, have also been synthesized to enhance antimicrobial effects. mdpi.comnih.gov One study reported that benzimidazole-pyrazole compounds exhibited good inhibitory activity against E. coli and S. aureus. mdpi.com Another study highlighted benzimidazole derivatives that showed better activity against S. aureus and P. aeruginosa compared to E. coli. nih.gov

Interactive Table: Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Measurement | Source |

|---|---|---|---|

| Benzimidazole-pyrazole hybrid (28g) | Escherichia coli, Staphylococcus aureus | Good antibacterial activity | mdpi.com |

| Benzimidazole-triazole hybrid (64a) | Staphylococcus aureus | 29 mm inhibition zone | nih.gov |

| Benzimidazole-triazole hybrid (64b) | Escherichia coli | 26 mm inhibition zone | nih.gov |

The antifungal properties of benzimidazoles are well-documented, with some derivatives showing potent activity against a range of pathogenic fungi, including various Candida and Aspergillus species. researchgate.netnih.gov The mechanism often involves the disruption of microtubule formation through binding to β-tubulin, which is vital for fungal cell division. nih.gov Some azole-based antifungal drugs function by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. nih.gov

Studies on benzimidazole-hydrazone derivatives revealed notable antifungal activity against Candida species, with minimum inhibitory concentrations (MICs) that were significantly lower than their cytotoxic concentrations, indicating a degree of selectivity. nih.gov Other research has shown that the length of alkyl chains attached to the benzimidazole core can impact antifungal potency, with certain bis-benzimidazole compounds exhibiting excellent activity against multiple fungal strains, sometimes surpassing that of established drugs like fluconazole (B54011) and itraconazole. nih.gov Specifically, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole have been identified as having strong antifungal effects. nih.govresearchgate.net

Interactive Table: Antifungal Activity of Selected Benzimidazole Derivatives

| Compound/Derivative | Fungal Strain | Activity/Measurement (MIC) | Source |

|---|---|---|---|

| 1-nonyl-1H-benzo[d]imidazole | Candida species | 0.5-256 µg/ml | nih.gov |

| 1-decyl-1H-benzo[d]imidazole | Candida species | 2-256 µg/ml | nih.gov |

| Bis-benzimidazole derivatives | Various fungal strains | 0.975-15.6 µg/mL | nih.gov |

The benzimidazole scaffold is a core component of several antiviral agents. mdpi.com These derivatives have been evaluated against a wide array of DNA and RNA viruses. nih.gov For example, halogenated benzimidazole nucleosides like 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) have shown activity against influenza viruses. mdpi.com

A comprehensive study involving seventy-six 2-phenylbenzimidazole (B57529) derivatives tested their efficacy against ten different viruses. The results showed that these compounds were most active against Coxsackie B2 virus (CVB-2), Bovine Viral Diarrhea Virus (BVDV), and Herpes Simplex Virus-1 (HSV-1). nih.gov Notably, the study found that the tested 2-phenylbenzimidazole derivatives were not effective against HIV-1. nih.gov Other research has also focused on benzimidazole derivatives as potential agents against herpes viruses, with some fluorinated nucleoside analogues showing significant selective activity against HSV-1. mdpi.com

Benzimidazole-based compounds are mainstays in the treatment of parasitic infections. nih.gov Their broad utility extends to protozoan diseases such as leishmaniasis, trypanosomiasis, and malaria. nih.gov The mechanism of action in helminths is often attributed to the inhibition of tubulin polymerization, similar to their antifungal effect.

In the context of protozoan parasites, research has explored various derivatives. For instance, pyrimido[1,2-a]benzimidazoles have been identified as promising candidates against Leishmania major, with some derivatives showing high activity in the nanomolar range. nih.gov Other studies have focused on developing benzimidazoles that target specific parasite proteins, such as the apical membrane antigen 1 (AMA-1) in Plasmodium falciparum, the parasite responsible for malaria. nih.gov

Anticancer and Antiproliferative Potentials

The development of benzimidazole derivatives as anticancer agents is a highly active area of research. These compounds can induce cancer cell death through various mechanisms, including the disruption of microtubule dynamics, induction of apoptosis (programmed cell death), and cell cycle arrest. nih.govresearchgate.net

Numerous studies have demonstrated the cytotoxic effects of novel benzimidazole derivatives against a panel of human cancer cell lines. In one study, a series of derivatives was tested against lung cancer (A549) and healthy lung (BEAS-2B) cell lines. One compound (compound 12 in the study) was found to be more cytotoxic to the A549 cancer cells than the standard chemotherapy drug cisplatin, with an IC₅₀ value of 3.98 µg/ml. nih.gov

Another investigation synthesized a new series of benzimidazoles and evaluated their effects on cell cycle and apoptosis. A bromo-derivative (compound 5 in the study) showed significant cytotoxicity against breast cancer (MCF-7) and prostate cancer (DU-145) cells, with IC₅₀ values of 17.8 and 10.2 µg/mL, respectively. nih.gov This compound was found to induce cell cycle arrest at the G₂/M phase and trigger apoptosis in the cancer cells. nih.gov The broad applicability of these derivatives highlights their potential as scaffolds for developing new chemotherapeutic agents.

Interactive Table: In Vitro Cytotoxicity of Selected Benzimidazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity/Measurement (IC₅₀) | Source |

|---|---|---|---|

| Benzimidazole derivative (Compound 12) | A549 (Lung) | 3.98 µg/ml | nih.gov |

| Bromo-benzimidazole derivative (Compound 5) | MCF-7 (Breast) | 17.8 µg/mL | nih.gov |

| Bromo-benzimidazole derivative (Compound 5) | DU-145 (Prostate) | 10.2 µg/mL | nih.gov |

Cellular and Molecular Mechanisms Underlying Antitumor Effects

The benzimidazole scaffold is a core structure in a variety of compounds exhibiting significant antitumor activity. The mechanisms behind these effects are multifaceted, involving the disruption of key cellular processes essential for tumor growth and survival. Research into derivatives of 2-(3-Hydroxypropyl)benzimidazole has revealed several cellular and molecular pathways through which these compounds exert their anticancer effects. These mechanisms include the disruption of microtubule dynamics, induction of programmed cell death (apoptosis), inhibition of new blood vessel formation (angiogenesis) and cancer spread (metastasis), and enhancing the sensitivity of cancer cells to radiation therapy.

Microtubules are dynamic protein filaments that are crucial components of the cell's cytoskeleton, playing a vital role in cell division, structure, and intracellular transport. Agents that interfere with microtubule function are a well-established class of anticancer drugs. Many benzimidazole derivatives are recognized as microtubule-destabilizing agents, which work by inhibiting the polymerization of tubulin, the protein building block of microtubules. nih.govnih.gov This action is similar to other well-known microtubule poisons like nocodazole (B1683961) and colchicine. nih.gov The primary target for these benzimidazole compounds is often the β-tubulin subunit. nih.gov By binding to β-tubulin, these compounds prevent the formation of functional microtubules, which in turn halts cell division at the G2/M phase of the cell cycle and can lead to apoptosis. researchgate.net

Interestingly, not all benzimidazole derivatives act as microtubule destabilizers. Some have been found to exhibit microtubule-stabilizing activity, akin to paclitaxel. nih.gov For instance, the benzimidazole derivatives NI-11 and NI-18 have been shown to promote tubulin polymerization and stabilize the microtubule network, leading to anticancer effects. nih.gov This dual capability within the same chemical class highlights the potential for fine-tuning the structure of benzimidazole derivatives to achieve specific effects on microtubule dynamics.

While direct studies on the microtubule-disrupting activity of this compound are not extensively documented, the established role of the broader benzimidazole class as microtubule-targeting agents suggests this as a likely mechanism of its potential antitumor action.

Table 1: Anticancer Activity of Selected Benzimidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| NI-11 | A549 (Lung) | 2.90 | nih.gov |

| MCF-7 (Breast) | 7.17 | nih.gov | |

| NI-18 | A549 (Lung) | 2.33 | nih.gov |

| MCF-7 (Breast) | 6.10 | nih.gov | |

| Compound 10 | A549 (Lung) | - | mdpi.com |

| MDA-MB-231 (Breast) | - | mdpi.com | |

| SKOV3 (Ovarian) | - | mdpi.com | |

| Compound 13 | A549 (Lung) | - | mdpi.com |

| MDA-MB-231 (Breast) | - | mdpi.com | |

| SKOV3 (Ovarian) | - | mdpi.com |

Note: IC50 values for compounds 10 and 13 were not explicitly provided in the source material, but they were identified as the most active compounds in the study.

Apoptosis is a form of programmed cell death that is essential for normal tissue development and for eliminating damaged or cancerous cells. A key feature of many anticancer therapies is their ability to trigger apoptosis in tumor cells. Benzimidazole derivatives have been widely shown to be potent inducers of apoptosis in various cancer cell lines. mdpi.comnih.govmdpi.comnih.gov

The mechanisms by which these compounds induce apoptosis are varied. One common pathway involves the activation of caspases, a family of proteases that execute the apoptotic process. For example, some substituted 2-benzylbenzimidazole derivatives have been shown to increase the activity of caspase-3, -8, and -9 in response to ischemia/reperfusion injury. nih.gov Other benzimidazole derivatives have been found to induce apoptosis by targeting the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. nih.govfrontiersin.org Specifically, they can downregulate the anti-apoptotic protein Bcl-2, tipping the cellular balance towards cell death. nih.gov

Furthermore, the induction of apoptosis by benzimidazole derivatives is often linked to their ability to cause cell cycle arrest. mdpi.com By halting the cell cycle, these compounds can create conditions that are favorable for the initiation of the apoptotic cascade. For instance, some benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to suppress cell cycle progression and induce apoptosis in breast, ovarian, and lung cancer cell lines. mdpi.com

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. Inhibiting angiogenesis is therefore a key strategy in cancer therapy. Several studies have demonstrated the anti-angiogenic potential of benzimidazole derivatives. nih.gov

These compounds can exert their anti-angiogenic effects through various mechanisms. One important target is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is a major driver of angiogenesis. Some benzimidazole derivatives have been shown to prevent the increase in VEGF levels, thereby inhibiting the formation of new blood vessels. nih.gov For example, a novel 2-aminobenzimidazole (B67599) derivative, MFB, was found to suppress VEGF-A-stimulated proliferation, migration, and invasion of human umbilical vascular endothelial cells (HUVECs). nih.gov This compound also inhibited neovascularization in in vivo models and reduced lung metastasis of melanoma cells. nih.gov

In addition to targeting VEGF, some benzimidazole derivatives also inhibit matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. These enzymes are crucial for the degradation of the extracellular matrix, a key step in tumor invasion and metastasis. By inhibiting these MMPs, benzimidazole compounds can impede the spread of cancer cells to other parts of the body.

Ionizing radiation is a cornerstone of cancer treatment, but its effectiveness can be limited by the intrinsic resistance of some tumors. Radiosensitizers are compounds that can make cancer cells more susceptible to the damaging effects of radiation. There is evidence to suggest that benzimidazole derivatives can act as potent radiosensitizers.

One prominent example is albendazole (B1665689), an anti-helminthic drug from the benzimidazole class. Studies have shown that albendazole can sensitize melanoma and small cell lung cancer cells to ionizing radiation. researchgate.net The proposed mechanism for this radiosensitization is the induction of DNA damage and arrest of the cancer cells in the G2/M phase of the cell cycle, a phase in which cells are most vulnerable to radiation. researchgate.net The combination of albendazole and radiation has been shown to synergistically increase apoptosis in cancer cells. researchgate.net While this research focused on albendazole, it provides a strong rationale for investigating other benzimidazole derivatives, including those related to this compound, as potential radiosensitizers.

Enzyme Inhibition Studies

The benzimidazole scaffold has been identified as a privileged structure in medicinal chemistry, capable of interacting with a wide range of biological targets, including enzymes. This has led to the investigation of benzimidazole derivatives as inhibitors of various enzymes implicated in disease.

Cholinesterases, which include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that break down the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the levels of acetylcholine in the brain, which is important for cognitive functions like memory and learning. nih.gov

Numerous studies have reported on the synthesis and evaluation of benzimidazole derivatives as potent inhibitors of both AChE and BChE. nih.govphyschemres.orgmdpi.comnih.govmdpi.com The inhibitory activity of these compounds can be modulated by the nature and position of substituents on the benzimidazole ring system. For instance, a study on benzimidazole-based thiazole (B1198619) derivatives identified compounds with IC50 values in the sub-micromolar range for both AChE and BChE, with some being more potent than the standard drug Donepezil. mdpi.com

The inhibition of both AChE and BChE is considered a promising approach for the treatment of Alzheimer's disease, as the role of BChE becomes more significant in the later stages of the disease. nih.gov Some benzimidazole derivatives have shown dual inhibitory activity, while others have demonstrated selectivity for one enzyme over the other. The structural features of the benzimidazole scaffold allow for interactions with key amino acid residues in the active sites of these enzymes. mdpi.com

Table 2: Cholinesterase Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound | Enzyme | IC50 (µM) | Reference |

| Benzimidazole-based thiazole derivatives | |||

| Analogue 16 | AChE | - | mdpi.com |

| BChE | - | mdpi.com | |

| Analogue 21 | AChE | - | mdpi.com |

| BChE | - | mdpi.com | |

| Benzimidazole-triazole derivatives | |||

| Compound 3d | AChE | 0.0319 | nih.gov |

| Compound 3h | AChE | 0.0295 | nih.gov |

| 2-phenyl substituted-1H-benzimidazole derivatives | |||

| Compound 2e | eeAChE | 0.84 | mdpi.com |

| Compound 3c | eeAChE | 0.58 | mdpi.com |

| Compound 3e | eeAChE | 0.61 | mdpi.com |

Note: IC50 values for analogues 16 and 21 were not explicitly provided in the source material, but they were identified as the most potent inhibitors in the study. eeAChE refers to electric eel acetylcholinesterase.

Topoisomerase I and II Enzymatic Activity Modulation

Benzimidazole derivatives have been identified as potential inhibitors of topoisomerase I and II, enzymes crucial for DNA replication and transcription in cancer cells. frontiersin.orgresearchgate.net The inhibition of these enzymes can lead to the suppression of cancer cell proliferation.

A study on new benzimidazole derivatives revealed that some compounds exhibited greater inhibition of topoisomerase I than the known inhibitor, camptothecin. nih.gov Specifically, five derivatives were identified as potent topoisomerase I inhibitors in vitro. nih.gov Furthermore, research on benzimidazole-triazole hybrids has shown their potential as topoisomerase I inhibitors, with some compounds demonstrating significant inhibitory activity and cytotoxicity against cancer cell lines. nih.gov These findings suggest that the benzimidazole scaffold is a promising template for the development of novel anticancer agents targeting topoisomerases. researchgate.netnih.gov

Polyketide Synthase 13 (Pks13) Inhibition in Tuberculosis Pathogenesis

Polyketide synthase 13 (Pks13) is an essential enzyme for the biosynthesis of mycolic acids, which are critical components of the Mycobacterium tuberculosis cell wall. nih.govjyoungpharm.orgnih.gov This makes Pks13 a promising target for the development of new anti-tuberculosis drugs, especially in light of increasing multi-drug resistance. nih.govjyoungpharm.orgbenthamscience.com

Several studies have focused on developing inhibitors for the thioesterase (TE) domain of Pks13. dundee.ac.uknih.gov Benzofuran-based inhibitors have shown potent anti-tubercular activity, although some have been associated with cardiotoxicity. dundee.ac.uknih.gov To address this, researchers have explored conformationally restricted tetracyclic molecules and 3,4-fused tricyclic benzofurans as alternative scaffolds. nih.govnih.gov These efforts have led to the identification of potent Pks13 inhibitors with improved safety profiles, demonstrating negligible inhibition of the hERG channel, which is associated with cardiotoxicity. nih.gov The development of these novel inhibitors highlights the potential of targeting Pks13 for the treatment of tuberculosis. nih.govnih.gov

Table 1: Research on Pks13 Inhibitors

| Compound Type | Key Findings | Reference |

|---|---|---|

| Benzofuran-based inhibitors | Demonstrated robust in vivo efficacy but some showed cardiotoxicity. | dundee.ac.uknih.gov |

| Conformationally rigid tetracyclic molecules | Designed to improve the safety profile of Pks13 inhibitors. | nih.gov |

| 3,4-fused tricyclic benzofurans | Identified as potent Pks13-TE inhibitors with negligible hERG inhibition. | nih.gov |

| Coumestans | Showed potential as Pks13 inhibitors. | nih.govbenthamscience.com |

| N-phenyl indoles | Investigated as ligands that inhibit the Pks13 enzyme. | nih.govbenthamscience.com |

Serine Protease Inhibition (e.g., Chymase)

Serine proteases are a large family of enzymes involved in numerous physiological processes, and their dysregulation is linked to various diseases, including inflammatory disorders and cancer. mdpi.comfrontiersin.org Consequently, serine protease inhibitors have emerged as important therapeutic agents. mdpi.com

Benzimidazole derivatives have been investigated for their potential to inhibit serine proteases. For instance, a tetra-benzamidine derivative has been shown to inhibit the growth of human colon carcinoma cells by suppressing the expression of certain genes. nih.gov Additionally, Bowman-Birk inhibitors (BBIs), which are serine protease inhibitors derived from soybeans, are known to act on trypsin and chymotrypsin (B1334515) and have shown potential in preventing and treating inflammation and cancer. mdpi.com While specific studies on this compound as a chymase inhibitor are not detailed in the provided results, the broader class of benzimidazoles and other serine protease inhibitors show promise in modulating the activity of these enzymes. mdpi.comnih.govnih.gov

Neurotropic, Psychoactive, and Analgesic Pharmacological Profiles

Benzimidazole and its derivatives have demonstrated a range of effects on the nervous system, including neurotropic, psychoactive, and analgesic properties. researchgate.netmdpi.com These effects are attributed to their interactions with various components of the nervous system, from ion channels to neurotransmitter receptors. researchgate.net

Effects on Neuronal Activity and Action Potential Generation

Studies on the neurons of the mollusk Helix albescens have provided insights into the effects of benzimidazole derivatives on neuronal excitability. This compound, at concentrations of 10⁻⁴ to 10⁻² M, was found to decrease the amplitude of action potentials (APs) and cause a depolarizing shift in the membrane potential (MP). researchgate.net The pattern of AP generation was also altered. researchgate.net The effect of this compound on neurons with monomodal spike distributions was similar to that of 2-aminomethylbenzimidazole and 2-(1-hydroxyethyl)benzimidazole, which at lower concentrations increase spike frequency and AP amplitude, while at higher concentrations, they lead to a decrease in AP amplitude and eventual termination of spike generation. researchgate.net The mechanism underlying these effects is believed to involve the modulation of transmembrane ion currents, with this compound specifically decreasing the rate of rise of influx transmembrane ion currents. researchgate.net

A diazepine-benzimidazole derivative, DAB-19, has been shown to robustly suppress neuronal excitability by reducing the amplitude of field excitatory postsynaptic potentials (fEPSPs) and presynaptic fiber volleys (FVs) in the rat hippocampus in a concentration-dependent manner. mdpi.com This compound's mechanism involves the inhibition of voltage-gated sodium channels. mdpi.com

Table 2: Effects of this compound on Neuronal Activity

| Concentration | Effect on RPa1 Neurons | Mechanism | Reference |

|---|---|---|---|

| 10⁻⁴ M | Decreased AP amplitude, shift in MP towards depolarization, altered pattern of AP generation. | Decreases in the rate of rise of influx transmembrane ion currents. | researchgate.net |

| 10⁻³ M | Decreased AP amplitude, shift in MP towards depolarization, altered pattern of AP generation. | Decreases in the rate of rise of influx transmembrane ion currents. | researchgate.net |

Interaction with Neurotransmitter Systems

The pharmacological profile of benzimidazole derivatives suggests their interaction with various neurotransmitter systems. Some derivatives have been shown to possess antistress properties, potentially involving the dopaminergic system. researchgate.net Furthermore, certain benzimidazoles act as antagonists of 5-HT receptors. researchgate.net

The diazepine-benzimidazole derivative, DAB-19, has demonstrated a dual effect on glutamatergic synapses, inhibiting evoked transmission while potentiating spontaneous release in a calcium-dependent manner. mdpi.com This modulation of glutamatergic neurotransmission suggests a potential therapeutic application in conditions associated with glutamatergic system hyperactivity. mdpi.com Additionally, some 2,3-benzodiazepines have been identified as potent and selective antagonists of the AMPA subtype of glutamate (B1630785) receptors. nih.gov

Anti-inflammatory Properties

Benzimidazole derivatives are well-documented for their anti-inflammatory activities. nih.govnih.govnih.govresearchgate.net Their mechanisms of action are diverse and involve the modulation of various inflammatory pathways and targets. nih.govnih.gov

The anti-inflammatory effects of benzimidazoles are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation. nih.govijcrt.org Some derivatives have shown selective inhibition of COX-2. nih.govresearchgate.net Beyond COX inhibition, benzimidazoles can also interact with other targets such as transient receptor potential vanilloid-1 (TRPV-1), cannabinoid receptors, bradykinin (B550075) receptors, specific cytokines, and 5-lipoxygenase activating protein. nih.govnih.govnih.gov

Recent studies have highlighted the potential of newly synthesized benzimidazole derivatives as potent anti-inflammatory agents. For example, certain 2-substituted benzimidazole derivatives exhibited significant in vitro and in vivo anti-inflammatory effects, comparable to diclofenac (B195802) sodium. nih.gov Some of these compounds demonstrated lower IC50 values than ibuprofen (B1674241) in inhibiting chemiluminescence, indicating potent activity. nih.gov Furthermore, some benzimidazole derivatives have been shown to reduce paw edema in animal models and decrease the levels of pro-inflammatory cytokines like TNF-α and IL-6. researchgate.netnih.gov The anti-inflammatory properties of these compounds are also linked to their ability to scavenge free radicals and enhance endogenous antioxidant proteins. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-aminomethylbenzimidazole |

| 2-(1-hydroxyethyl)benzimidazole |

| Camptothecin |

| Diclofenac Sodium |

| Ibuprofen |

| N-(2,3-dihydrobenzo[b] nih.govdioxin-6-yl)-6-nitrobenzo[d] nih.govacs.orgdioxole-5-carboxamide (EMC) |

| N-[4-(2-phenyl-1H-benzimidazole-1-sulfonyl) phenyl] acetamide (B32628) (Ca) |

| N-{4-[2-(2-methoxyphenyl)-1H-benzimidazole-1 sulfonyl] phenyl} acetamide (Cb) |

| 1-(4-tert-butylbenzyl)-2,3,4,5-tetrahydro nih.govacs.orgdiazepino[1,2-a]benzimidazole hydrobromide (DAB-19) |

| 2,3-benzodiazepines |

| Bowman-Birk inhibitors (BBIs) |

| Tetra-benzamidine derivative |

| Benzofuran-3-carboxamide TAM16 |

| Coumestans |

| N-phenyl indoles |

Antioxidant Activity and Free Radical Scavenging

The investigation into the antioxidant properties of benzimidazole derivatives has revealed their significant potential in mitigating oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. researchgate.net The benzimidazole scaffold, due to its structural similarity to naturally occurring biomolecules, has been a focal point for the development of novel antioxidant agents. nih.govresearchgate.net Researchers have explored the capacity of these synthetic compounds to scavenge free radicals and inhibit oxidative processes through various in vitro assays.

DPPH Radical Scavenging

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free-radical scavenging ability of compounds. dergipark.org.trnih.gov The stable DPPH radical accepts an electron or hydrogen atom from an antioxidant molecule, leading to a color change that can be measured spectrophotometrically. dergipark.org.tr Numerous studies have demonstrated that benzimidazole derivatives possess the ability to scavenge DPPH radicals, with their efficacy often linked to their molecular structure.

Research indicates a strong correlation between the antioxidant capacity of 2-arylbenzimidazoles and the number and position of hydroxyl (-OH) groups on the aryl substituent. unife.it Derivatives with a single hydroxyl group on the aryl ring tend to show weak activity. nih.govunife.it However, the introduction of a second or third hydroxyl group significantly enhances the radical scavenging potential. unife.it For instance, benzimidazole hydrazones with two hydroxyl groups on the arylidene moiety show markedly increased antioxidant activity compared to those with a single -OH group. nih.gov Specifically, a 2,5-dihydroxyphenyl derivative (compound 7 in a study) showed a 400-fold increase in activity compared to a 2-hydroxyphenyl analogue (compound 3). nih.gov Similarly, another study found that a compound with a free hydroxyl group on the aromatic ring (compound 2a) was the most active, with an IC50 value of 7.35 µg/mL. researchgate.net

The position of these hydroxyl groups is also crucial. nih.gov Benzimidazole hydrazones with a 3- or 4-hydroxy substitution on the phenyl ring show a significant increase in activity compared to a 2-hydroxy substitution. nih.gov In addition to hydroxyl groups, other structural features like the presence of a N-H group that can act as a hydrogen donor also contribute to the DPPH scavenging ability. dergipark.org.tr

The following table summarizes the DPPH radical scavenging activity of various benzimidazole derivatives as reported in different studies.

| Compound | Activity Measurement | Reported Value | Reference |

|---|---|---|---|

| 2-(1H-benzimidazol-2-yl)phenol | IC50 | 1974 µM | researchgate.net |

| 2-p-tolyl-1H-benzimidazole | IC50 | 773 µM | researchgate.net |

| 2-(4-methoxyphenyl)-1H-benzimidazole | IC50 | 800 µM | researchgate.net |

| N'-(2,5-dihydroxybenzylidene)-1H-benzo[d]imidazole-2-carbohydrazide | DPPH Value | 9387.9 ± 13.8 µmolTE/g | nih.gov |

| N'-(2,3,4-trihydroxybenzylidene)-1H-benzo[d]imidazole-2-carbohydrazide | DPPH Value | 10945.2 ± 38.5 µmolTE/g | nih.gov |

| 2-(2-hydroxyphenyl)-1H-benzo[d]imidazole | IC50 | 7.35 µg/mL | researchgate.net |

| 2a (a benzimidazole-1-yl-acetic acid ethyl ester derivative) | % Inhibition | 58% | dergipark.org.tr |

Hydrogen Peroxide Scavenging Ability

Hydrogen peroxide (H₂O₂) is a non-radical reactive oxygen species that can cause damage to cells by generating highly reactive hydroxyl radicals. mdpi.com The ability of a compound to scavenge H₂O₂ is an important indicator of its antioxidant potential. Several studies have investigated the H₂O₂ scavenging properties of benzimidazole derivatives, revealing their capacity to neutralize this harmful oxidant.

The mechanism of scavenging often involves the donation of a hydrogen atom to H₂O₂, breaking it down into water. ijournalse.org The antioxidant activity of benzimidazole derivatives in this context has been evaluated through various models, including direct scavenging assays and inhibition of H₂O₂-induced oxidative damage in biological systems like human erythrocytes. nih.govtandfonline.comtandfonline.comresearchgate.net

In one study, a series of melatonin-analogue benzimidazole derivatives demonstrated a remarkable ability to inhibit H₂O₂-induced erythrocyte membrane lipid peroxidation. nih.govtandfonline.comtandfonline.com For example, a derivative with an apolar side chain (compound 1d) showed the highest inhibitory effect at a concentration of 0.5 mM, which was attributed to its ability to easily interact with the apolar components of the erythrocyte membrane. tandfonline.com Another derivative (compound 1a) exhibited a dose-dependent antioxidant effect similar to that of melatonin. tandfonline.com

A direct H₂O₂ scavenging assay showed that the Mannich base derivative 1-((1H-benzo[d]imidazol-1-yl)methyl)urea (BIUF) was an effective scavenger. researchgate.net Its activity was attributed to the presence of two nitrogen atoms in the benzimidazole ring combined with an amide group. researchgate.net The study compared its activity to L-ascorbic acid, a standard antioxidant.

The following table presents data on the hydrogen peroxide scavenging activity of a benzimidazole derivative.

| Compound | Concentration (µg/ml) | % Inhibition | Reference |

|---|---|---|---|

| 1-((1H-benzo[d]imidazol-1-yl)methyl)urea (BIUF) | 20 | 21 | researchgate.net |

| 40 | 30 | researchgate.net | |

| 60 | 39 | researchgate.net | |

| 80 | 46 | researchgate.net | |

| 100 | 55 | researchgate.net | |

| L-Ascorbic Acid (Standard) | 20 | 39 | researchgate.net |

| 40 | 48 | researchgate.net | |

| 60 | 56 | researchgate.net | |

| 80 | 63 | researchgate.net | |

| 100 | 71 | researchgate.net |

Structure Activity Relationship Sar Investigations for 2 3 Hydroxypropyl Benzimidazole Derivatives

Computational Chemistry and Molecular Modeling of 2 3 Hydroxypropyl Benzimidazole Systems

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug design to predict the binding mode and affinity of a ligand to a protein's active site.

Molecular docking studies have been employed to predict the binding affinities of benzimidazole (B57391) derivatives, a class of compounds to which 2-(3-hydroxypropyl)benzimidazole belongs, with various protein targets. For instance, studies on other benzimidazole compounds have shown a range of binding affinities against different receptors. While specific docking studies for this compound are not extensively detailed in the provided results, the general principles of benzimidazole interactions are informative. For example, docking of various benzimidazole anthelmintics against the VEGFR-2 receptor revealed binding scores ranging from -7.91 to -8.18 kcal/mol, which were comparable to the co-crystallized inhibitor. nih.gov Similarly, other research on benzimidazole analogues as dihydropteroate (B1496061) synthase (DHPS) inhibitors showed favorable binding affinities between -7.1 and -7.9 kcal/mol. researchgate.net These values indicate strong and stable interactions with the target proteins. The analysis of these interactions typically involves identifying hydrogen bonds, hydrophobic interactions, and other electrostatic forces that stabilize the ligand-receptor complex.

Table 1: Predicted Binding Affinities of Various Benzimidazole Derivatives against Target Proteins

| Benzimidazole Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Fenbendazole | VEGFR-2 | -8.18 nih.gov |

| Mebendazole | VEGFR-2 | -8.12 nih.gov |

| Albendazole (B1665689) | VEGFR-2 | -7.91 nih.gov |

| Benzimidazole Analogues | Dihydropteroate Synthase (DHPS) | -7.1 to -7.9 researchgate.net |

This table is illustrative and based on data for related benzimidazole compounds. Specific data for this compound was not available in the search results.

A crucial outcome of molecular docking simulations is the identification of key amino acid residues within the protein's binding site that are essential for ligand recognition and binding. For benzimidazole-based compounds, specific residues have been identified as critical for interaction. For example, in studies of benzimidazoles binding to β-tubulin, amino acid E198 has been highlighted as playing a key role in the interaction. nih.gov The simulations showed that mutations at this residue could significantly alter the binding of the benzimidazole drug. nih.gov Other important interactions can include hydrogen bonds with residues like Q134 and E198, and arene-arene bonds with residues such as L253. nih.gov The identification of these key residues is vital for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a detailed understanding of the electronic structure of a molecule, which governs its reactivity and spectroscopic properties. Methods like Density Functional Theory (DFT) are commonly used for these analyses.

Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity. irjweb.com A smaller energy gap suggests higher reactivity and the possibility of intramolecular charge transfer. irjweb.com For benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring, while the LUMO can be distributed over the entire molecule, including any substituent groups. dergipark.org.tr Quantum chemical studies on related benzimidazole compounds have shown that substitutions on the benzimidazole core can modulate the HOMO-LUMO gap, thereby influencing the molecule's electronic properties and reactivity. dergipark.org.tr

Table 2: Illustrative HOMO-LUMO Energy Gaps for Benzimidazole Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Imidazole (B134444) Derivative | -6.2967 | -1.8096 | 4.4871 irjweb.com |

| Benzimidazole Derivative 1 | Not Specified | Not Specified | Not Specified dergipark.org.tr |

| Benzimidazole Derivative 2 | Not Specified | Not Specified | Not Specified dergipark.org.tr |

This table provides an example from a study on an imidazole derivative. Specific HOMO-LUMO data for this compound was not available in the search results.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MESP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. nih.gov For benzimidazole derivatives, the negative potential is often located around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons, making them potential sites for protonation or coordination with metal ions. nih.gov The hydroxyl group in this compound would also contribute to the negative potential region. The aromatic part of the molecule generally shows a more positive potential. nih.gov Understanding the MESP is crucial for predicting intermolecular interactions, including hydrogen bonding.

Protonation of the benzimidazole ring, typically at one of the nitrogen atoms, leads to a significant redistribution of electron density. nih.gov Structural studies have shown that upon protonation of this compound, there is a notable delocalization of electron density within the imidazole ring. nih.gov This delocalization affects the bond lengths and angles within the benzimidazole core, indicating a change in the electronic structure from a more localized system in the neutral molecule to a more delocalized one in the protonated cation. nih.gov This change in electron distribution is fundamental to the altered reactivity and intermolecular interactions of the protonated form compared to the neutral molecule. nih.gov

Periodic Calculations for Solid-State Properties and Intermolecular Interactions

Periodic calculations are a powerful computational tool for investigating the solid-state properties of crystalline materials, such as this compound (BIZ) and its salts. These calculations provide insights into the crystal packing, intermolecular interactions, and the influence of protonation on the molecular and crystal structure.

The molecular and crystal structures of both neutral this compound and its nitrate (B79036) salt (BIZHNO3) have been determined and studied. nih.gov In the crystalline phase, BIZ molecules are linked by O—H···N and N—H···O hydrogen bonds. iucr.org Specifically, zigzag chains are formed by N–H···O hydrogen bonds, and these chains are interconnected by O—H···N hydrogen bonds. iucr.org In the nitrate salt, protonated BIZ molecules are connected by N—H···O hydrogen bonds. iucr.org

Hirshfeld surface analysis is a key technique used in conjunction with periodic calculations to visualize and quantify intermolecular interactions within a crystal. nih.goviucr.org For the neutral BIZ molecule, the most significant intermolecular contacts are H···H, C···H/H···C, O···H/H···O, and N···H/H···N interactions. iucr.org The protonation of the benzimidazole ring in the nitrate salt leads to changes in these interactions, with a notable decrease in the contribution of H···H interactions. iucr.orgiucr.org This is attributed to the nitrate anions acting as bridging moieties, which increases the distance between the protonated BIZ molecules. iucr.org

The conformation of the hydroxypropyl substituent is also influenced by the crystalline environment and protonation state. In the neutral BIZ molecule, the hydroxyalkyl substituent is nearly coplanar with the benzimidazole fragment. nih.gov However, in the protonated BIZ molecule, this substituent is rotated almost orthogonally to the benzimidazole ring. nih.goviucr.org